9-Ethyl-1-oxaspiro[5.5]undecan-4-ol
Description
9-Ethyl-1-oxaspiro[55]undecan-4-ol is a spirocyclic compound characterized by a unique structural feature where two rings are connected through a single atom This compound is part of the spiro[5
Properties
Molecular Formula |
C12H22O2 |
|---|---|
Molecular Weight |
198.30 g/mol |
IUPAC Name |
9-ethyl-1-oxaspiro[5.5]undecan-4-ol |
InChI |
InChI=1S/C12H22O2/c1-2-10-3-6-12(7-4-10)9-11(13)5-8-14-12/h10-11,13H,2-9H2,1H3 |
InChI Key |
OTFLTCNJMGHMQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2(CC1)CC(CCO2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-1-oxaspiro[5.5]undecan-4-ol can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction typically involves the use of an aldehyde and an alkene in the presence of an acid catalyst . Another approach is the olefin metathesis reaction using a Grubbs catalyst, although this method is more complex and expensive .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and reduce costs. The Prins cyclization reaction is preferred due to its simplicity and efficiency in introducing various substituents at position 4 of the spiro ring .
Chemical Reactions Analysis
Types of Reactions
9-Ethyl-1-oxaspiro[5.5]undecan-4-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon atoms, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or alkanes .
Scientific Research Applications
9-Ethyl-1-oxaspiro[5.5]undecan-4-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as an inhibitor of various enzymes and proteins.
Medicine: Explored for its antibacterial and antituberculosis activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Ethyl-1-oxaspiro[5.5]undecan-4-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacteria . This inhibition disrupts the transport of essential lipids, leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Known for its antituberculosis activity.
1,3-Dioxane-1,3-dithiane spiranes: Exhibits unique stereochemistry and biological activities.
1,3-Oxathiane derivatives:
Uniqueness
9-Ethyl-1-oxaspiro[5.5]undecan-4-ol stands out due to its specific structural features and the ability to undergo various chemical reactions. Its potential as an inhibitor of the MmpL3 protein makes it a promising candidate for the development of new antituberculosis drugs .
Biological Activity
9-Ethyl-1-oxaspiro[5.5]undecan-4-ol is a spirocyclic compound notable for its unique molecular structure, which includes an ether functional group and a hydroxyl group. This structure suggests potential biological activities that warrant investigation, particularly in the fields of pharmacology and medicinal chemistry. Despite limited research specifically targeting this compound, its structural characteristics indicate possible interactions with biological systems, similar to other spirocyclic compounds known for their diverse pharmacological properties.
The molecular formula of this compound is C_{12}H_{22}O_2, with a molecular weight of approximately 198.31 g/mol. Its spirocyclic structure confers unique chemical reactivity, making it a candidate for various biological applications.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its potential as an antimicrobial agent and its ability to inhibit specific proteins associated with disease processes.
Antimicrobial Activity
Preliminary studies suggest that compounds with similar spirocyclic structures exhibit antimicrobial properties. For instance, this compound has been investigated for its inhibitory effects on the MmpL3 protein of Mycobacterium tuberculosis, which is crucial for bacterial survival. This inhibition could position the compound as a potential candidate for developing new antituberculosis drugs.
The mechanism by which this compound exerts its biological effects may involve the following pathways:
- Inhibition of Enzymatic Activity: The compound's interaction with MmpL3 disrupts the lipid transport necessary for the bacteria's cell wall integrity.
- Modulation of Signaling Pathways: Similar compounds have been shown to affect G protein-coupled receptors (GPCRs), indicating that further exploration into this area could reveal additional therapeutic applications .
Case Studies
While specific case studies on this compound are sparse, related compounds provide insight into potential biological activities:
Research Findings
Recent findings emphasize the need for further research into the biological activity of this compound:
- Pharmacological Screening: In vitro evaluations are necessary to assess the compound's efficacy against various pathogens and its interaction with human cellular targets.
- Structure-Activity Relationship (SAR) Studies: Understanding how modifications to the spirocyclic structure influence biological activity can guide future drug design efforts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
